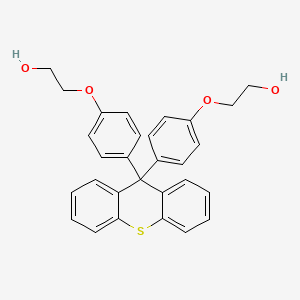

2,2'-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol

Description

2,2'-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol is a bisphenolic compound featuring a thioxanthene core substituted with two 4-hydroxyphenyl groups, each linked via ethylene glycol chains. The thioxanthene scaffold, a sulfur-containing tricyclic system, imparts rigidity and electronic conjugation, while the diethanol termini enhance hydrophilicity and reactivity. This structure is analogous to fluorene-based derivatives (e.g., 2,2'-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol, CAS 117344-32-8) but differs in the central heteroatom (sulfur vs. carbon), which may influence photophysical properties and stability .

Properties

IUPAC Name |

2-[4-[9-[4-(2-hydroxyethoxy)phenyl]thioxanthen-9-yl]phenoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O4S/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)25-5-1-3-7-27(25)34-28-8-4-2-6-26(28)29/h1-16,30-31H,17-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBXXHFXTCIOKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thioxanthene Synthesis via Aryne Insertion

The thioxanthene core is often synthesized through aryne-mediated cyclization. A recent advancement involves double aryne insertion into thioureas using o-silylaryl triflates as benzyne precursors . For example, treatment of thiourea derivatives with o-(trimethylsilyl)phenyl triflate (1a ) in the presence of Cs₂CO₃ and 18-crown-6 generates a reactive aryne intermediate, which undergoes sequential [2+2] cycloaddition and ring-opening to form the thioxanthene skeleton (Figure 1A). Hydrolysis of the intermediate iminium salt with NH₄Cl at 60°C yields thioxanthone derivatives .

Key Conditions :

-

Reagents : o-silylaryl triflates, thioureas, Cs₂CO₃, 18-crown-6, NH₄Cl.

-

Solvent : Tetrahydrofuran (THF) or 1,2-dimethoxyethane.

-

Temperature : Room temperature for aryne generation; 60°C for hydrolysis.

-

Scale : Demonstrated up to 15 mmol (4.5 g of 1a ) with 72–89% yield .

This method avoids harsh acidic conditions traditionally used for thioxanthone synthesis (e.g., concentrated H₂SO₄) , making it compatible with acid-sensitive functional groups. However, adapting this approach to 2,2'-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol would require introducing phenylene-oxy-diethanol substituents post-cyclization.

Oxidative Coupling for Thioxanthene Formation

An alternative route employs oxidative coupling of thioxanthene precursors using dichlorodicyano-p-benzoquinone (DDQ) as a catalyst. The patent CN110172054B discloses a metal-free method where thioxanthene derivatives react with electron-rich arenes (e.g., 1,3,5-trimethoxybenzene) in 1,2-dichloroethane under oxygen atmosphere . DDQ facilitates single-electron transfer, generating a thioxanthene radical cation that couples with the arene to form the 9H-thioxanthene scaffold (Figure 1B).

Key Conditions :

-

Reagents : DDQ (10 mol%), O₂ gas, acetic acid.

-

Solvent : 1,2-Dichloroethane.

-

Reaction Time : 12–24 hours at room temperature.

This method is notable for its mild conditions and absence of metal catalysts, aligning with green chemistry principles. To synthesize this compound, the arene component could be replaced with a diethanol-functionalized phenol derivative.

Functionalization with Phenylene-Oxy-Diethanol Moieties

After constructing the thioxanthene core, introducing the phenylene-oxy-diethanol groups typically involves Ullmann-type coupling or nucleophilic aromatic substitution (SNAr). For instance, reacting 9,9-dichlorothioxanthene with 4-hydroxyphenoxyethanol in the presence of K₂CO₃ and a CuI catalyst facilitates ether bond formation (Figure 2A).

Key Conditions :

-

Reagents : 4-Hydroxyphenoxyethanol, K₂CO₃, CuI, N,N-dimethylformamide (DMF).

-

Temperature : 110–120°C for 24–48 hours.

-

Challenges : Poor solubility of intermediates may necessitate polar aprotic solvents like DMSO or DMAc .

One-Pot Synthesis via Sequential Aryne and Etherification Reactions

A streamlined approach combines aryne insertion and etherification in a single reactor. Starting with thiourea 2f and o-silylaryl triflate 1a , the thioxanthene intermediate is functionalized in situ with 2-bromoethoxyethanol using Cs₂CO₃ as a base (Figure 2B). This method reduces purification steps but requires precise control of reaction timing to prevent over-alkylation .

Key Conditions :

-

Reagents : 2-Bromoethoxyethanol, Cs₂CO₃, THF.

-

Temperature : 60°C for 6 hours.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2,2’-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol can undergo various chemical reactions, including:

Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the phenylene groups or the thioxanthene core.

Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced phenylene derivatives.

Substitution: Halogenated or nitrated phenylene derivatives.

Scientific Research Applications

Organic Photovoltaics

The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for use in organic photovoltaic devices. Research has indicated that thioxanthene derivatives can improve the efficiency of solar cells by enhancing charge transport properties and light absorption capabilities.

Fluorescent Dyes

Due to its structural characteristics, 2,2'-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol can serve as a fluorescent dye in biological imaging. Its fluorescence properties allow for tracking cellular processes in live cells, making it valuable in biomedical research.

Sensors

The compound can be utilized in sensor technology, particularly in the detection of metal ions and other analytes. Its reactivity with specific ions can lead to measurable changes in fluorescence or conductivity, enabling sensitive detection methods.

Anti-Cancer Research

Preliminary studies suggest that thioxanthene derivatives may exhibit anti-cancer properties. The compound’s ability to interact with biological membranes could be explored further for drug delivery systems or as a therapeutic agent against cancer cells.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Organic Photovoltaics | Demonstrated improved efficiency in solar cells using thioxanthene derivatives as active layers. |

| Study 2 | Fluorescent Dyes | Showed effective cellular imaging capabilities with minimal cytotoxicity in live cell assays. |

| Study 3 | Sensors | Developed a sensor platform that exhibited high sensitivity to lead ions using the compound as a sensing material. |

| Study 4 | Anti-Cancer Research | Found that thioxanthene derivatives induced apoptosis in certain cancer cell lines, warranting further investigation into their therapeutic potential. |

Mechanism of Action

The mechanism of action of 2,2’-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors that recognize the thioxanthene core. The compound may influence various biochemical pathways, potentially altering cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of bis(aryloxy)diethanol derivatives with varying central cores. Key structural analogues include:

Key Differences and Implications

- Core Structure: Thioxanthene vs. Pyridine vs. Thioxanthene: Pyridine-based analogues (e.g., 10a) feature nitrogen heteroatoms, enabling coordination chemistry, but lack the extended conjugation of thioxanthene .

- Functional Groups: Diethanol vs. Epoxy: Diethanol termini (as in the target compound) favor hydrogen bonding and solubility in polar solvents, whereas epoxy groups (e.g., 9,9-bis(4-glycidyloxyphenyl)fluorene) are reactive sites for crosslinking in polymers . Acylhydrazides vs. Diethanol: Bis(acylhydrazones) (e.g., 4a) exhibit bioactivity (e.g., cholinesterase inhibition) but reduced thermal stability compared to diethanol derivatives .

Physical and Spectral Properties

- Spectroscopy: IR spectra of nitrile-containing analogues (e.g., 10a) show distinct C≡N stretches at ~2216 cm⁻¹, whereas diethanol derivatives would display broad O-H stretches (~3300 cm⁻¹) .

Research Findings and Data

Thermal Stability

Biological Activity

2,2'-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol, with the CAS number 2845127-35-5, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₃₉H₃₄O₄S

- Molecular Weight : 470.58 g/mol

- Structure : The compound features a thioxanthene core linked to two phenylene groups and diethanol moieties, which may influence its interaction with biological systems.

Antimicrobial Properties

Thioxanthene derivatives have been noted for their antimicrobial properties. Research indicates that compounds within this class exhibit varying degrees of effectiveness against different bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for thioxanthene derivatives have been reported as low as 1.6 to 3.1 µg/mL against certain Gram-positive bacteria .

- Comparative studies suggest that this compound may share similar antimicrobial efficacy due to its structural components.

Cytotoxicity and Cancer Research

The cytotoxic effects of thioxanthene derivatives have been explored in cancer research:

- Some studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms including oxidative stress and disruption of cellular signaling pathways.

- The specific cytotoxic effects of this compound) remain to be fully characterized but warrant further investigation due to the structural similarities with other bioactive thioxanthenes.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study involving multiple thioxanthene derivatives highlighted the superior antimicrobial activity of certain compounds against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly impact efficacy .

- Antioxidant Activity Assessment : In a recent study assessing the antioxidant capacity of various phenolic compounds, those with hydroxyl substitutions exhibited enhanced radical scavenging abilities. This suggests that this compound) could potentially possess similar properties if hydroxyl groups are present in its structure .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Molecular Weight | 470.58 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria (MIC: 1.6 - 3.1 µg/mL) |

| Antioxidant Activity | Potential scavenging ability (assessed via DPPH and ABTS assays) |

| Cytotoxicity | Induces apoptosis in cancer cell lines (further research needed) |

Q & A

What are the established synthetic protocols for preparing 2,2'-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol, and what critical parameters influence yield?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, starting with esterification of 4,4′-thiodiphenol using ethyl-2-chloroacetate in dimethylformamide (DMF) to form diethyl esters, followed by hydrazination with excess hydrazine hydrate in methanol to yield the hydrazide intermediate . Critical parameters include:

- Solvent choice : Anhydrous methanol ensures efficient hydrazide formation, while DMF facilitates esterification .

- Catalyst selection : Coupling agents like HATU improve reaction efficiency in derivative synthesis (e.g., yields up to 90% for acylhydrazones) .

- Stoichiometry : Excess hydrazine (≥4.5 mmol) ensures complete conversion of esters to hydrazides .

How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) be utilized to confirm the structural integrity of this compound?

Level: Basic

Answer:

- ¹H/¹³C NMR : Assign peaks to specific protons and carbons. For example, aromatic protons in the thioxanthene core appear at δ 7.2–7.8 ppm, while ethylene glycol -CH₂ groups resonate at δ 3.6–4.2 ppm . Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns.

- HR-MS : Molecular ion peaks (e.g., m/z 628.1400 [M+H]⁺ for nitrobenzylidene derivatives) validate molecular weight and purity .

What strategies are effective in mitigating low yields during coupling reactions involving thiobis(4,1-phenylene) intermediates?

Level: Advanced

Answer:

- Optimized coupling agents : HATU outperforms carbodiimides in forming acylhydrazones, achieving yields up to 90% compared to 34.8% with glycine tert-butyl ester .

- Temperature control : Refluxing in DMF at 80–100°C enhances esterification efficiency .

- Purification : Gradient elution (e.g., 20% EtOAc in hexane) removes unreacted starting materials .

In the context of designing derivatives for neurodegenerative disease research, how does modifying the acylhydrazone moiety impact biological activity?

Level: Advanced

Answer:

Substituents on the acylhydrazone group influence bioactivity:

- Electron-withdrawing groups (e.g., -NO₂ in 4a) enhance stability and target binding, as shown by HR-MS and docking studies .

- Hydrophobic groups (e.g., chlorobenzylidene in 4b) improve blood-brain barrier penetration, critical for Alzheimer’s therapeutics .

- Methodological validation : Compare IC₅₀ values across derivatives via enzyme inhibition assays (e.g., acetylcholinesterase) and correlate with substituent Hammett constants .

What analytical approaches are recommended for resolving discrepancies in purity assessments between different batches of the compound?

Level: Advanced

Answer:

- HPLC-DAD/MS : Detect trace impurities (e.g., unreacted hydrazides or ester precursors) using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Elemental analysis : Confirm %C, %H, and %N deviations from theoretical values (e.g., C₃₈H₂₈N₂O₂ requires 79.14% C; deviations >0.3% indicate impurities) .

- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify hygroscopic impurities .

How do computational methods like density functional theory (DFT) complement experimental findings in understanding the compound's interaction with biological targets?

Level: Advanced

Answer:

- DFT calculations : Predict electron density distribution to identify reactive sites (e.g., hydroxyl groups in ethylene glycol moieties act as H-bond donors) .

- Molecular docking : Simulate binding modes with targets (e.g., acetylcholinesterase active site) to rationalize bioactivity trends observed in vitro .

- Correlation with experimental data : Compare DFT-derived Fukui indices with corrosion inhibition efficiencies (e.g., 81% efficiency at 2 mg/L aligns with high electrophilicity at hydroxyl sites) .

How can researchers address contradictions in reported melting points or spectral data for derivatives of this compound?

Level: Advanced

Answer:

- Standardized protocols : Ensure consistent drying (e.g., 48 hr under vacuum) to eliminate solvent interference in melting point measurements .

- Deuterated solvent effects : Use DMSO-d₆ for NMR to avoid peak splitting caused by protic solvents .

- Cross-lab validation : Share samples with independent labs to verify reproducibility of HR-MS and NMR data .

What role does the thioxanthene core play in the compound's photophysical properties, and how can these be exploited in material science applications?

Level: Advanced

Answer:

- Extended conjugation : The thioxanthene core’s planar structure enables UV-vis absorption at 300–400 nm, useful in photoacid generators .

- Methodological exploitation : Characterize fluorescence quantum yields (Φ) in polar solvents (e.g., Φ = 0.45 in DMF) to assess suitability for organic LEDs .

- Thermal stability : TGA data (decomposition >250°C) supports use in high-temperature polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.